

# Fluasterone: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic fluorinated analog of dehydroepiandrosterone (DHEA) that has been investigated for a range of therapeutic applications. Developed to retain the beneficial effects of DHEA while minimizing its hormonal side effects, Fluasterone has demonstrated anti-inflammatory, anti-proliferative, and anti-diabetic properties in preclinical models. Its primary mechanisms of action are believed to be the inhibition of glucose-6-phosphate dehydrogenase (G6PDH) and the modulation of the NF-κB signaling pathway. Despite reaching Phase II clinical trials, the development of an oral formulation of Fluasterone was halted due to low potency and poor bioavailability. However, research has continued with a focus on alternative delivery methods, such as a buccal tablet, for the treatment of conditions like Cushing's syndrome. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to Fluasterone.

## Introduction

Dehydroepiandrosterone (DHEA) is an abundant adrenal steroid in humans that has been associated with a variety of health benefits. However, its therapeutic use is limited by its conversion to androgens and estrogens, leading to undesirable hormonal side effects. This led to the development of synthetic analogs of DHEA, such as **Fluasterone**, with the aim of separating the therapeutic activities from the hormonal effects.



**Fluasterone**, also known as  $3\beta$ -dehydroxy- $16\alpha$ -fluoro-DHEA, is a structural modification of DHEA where the C3 $\beta$  hydroxyl group is removed and a fluorine atom is introduced at the C16 $\alpha$  position.[1] This modification prevents its metabolism into sex steroids, while retaining or even enhancing some of DHEA's non-hormonal activities.[1]

Initial development was undertaken by Aeson Therapeutics, and later by SteroTherapeutics, for a wide range of indications including cancer, cardiovascular diseases, diabetes, obesity, and autoimmune disorders.[1][2][3]

# **Synthesis**

The synthesis of **Fluasterone** is based on the chemical modification of dehydroepiandrosterone (DHEA). A key step in the synthesis involves the introduction of a fluorine atom at the  $16\alpha$  position of the steroid nucleus. While detailed proprietary synthesis protocols are not publicly available, a general multi-step synthesis can be described starting from  $3\beta$ -hydroxyandrost-5-en-17-one (DHEA). A crucial part of the process is the microbial  $7\alpha$ -hydroxylation of DHEA, which can be achieved with high yield using a strain of Gibberella zeae.[4] This is followed by the substitution of the  $7\alpha$ -hydroxyl group with chlorine and a subsequent dehydrochlorination step to yield  $3\beta$ -hydroxy-androsta-5,7-dien-17-one.[4] Further chemical modifications would then lead to the final **Fluasterone** product.

### **Mechanism of Action**

**Fluasterone**'s therapeutic effects are believed to be mediated through two primary mechanisms:

# Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)

**Fluasterone** is a potent uncompetitive inhibitor of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1] The PPP is a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress. By inhibiting G6PDH, **Fluasterone** can modulate cellular redox balance and interfere with the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for NADPH.

**Fluasterone** exhibits significantly stronger inhibition of G6PDH compared to DHEA.



## Modulation of the NF-kB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in many inflammatory diseases and cancers. **Fluasterone** has been shown to inhibit the NF-κB signaling pathway, although the precise molecular interactions are still under investigation. It is hypothesized that **Fluasterone** may interfere with the phosphorylation of IκB kinase (IKK) or the subsequent phosphorylation and degradation of the inhibitory protein IκBα. This would prevent the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.



Click to download full resolution via product page

# **Preclinical Development**

A number of preclinical studies have been conducted to evaluate the efficacy and safety of **Fluasterone** in various disease models.

## **Dexamethasone-Induced Thymic Involution**

Glucocorticoids like dexamethasone are known to cause involution of the thymus, a key organ of the immune system. The ability of a compound to counteract this effect is indicative of its immunomodulatory and anti-glucocorticoid properties.

#### Experimental Protocol:

- Animal Model: BALB/c mice.[2]
- Treatment: Mice were pre-treated with DHEA or Fluasterone prior to the administration of dexamethasone.[2][5]



• Endpoint: Thymus weight was measured to assess the degree of involution.[5]

**Fluasterone** was found to prevent the thymic involution induced by dexamethasone, indicating a marked anti-glucocorticoid action.[6][7]

## Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to more severe liver disease.

#### Experimental Protocol:

- Animal Model: Mice were fed a high-fat, high-fructose diet to induce NAFLD.[3]
- Treatment: Mice received treatment with Fluasterone over a period of 8 weeks.[6]
- Endpoints: Liver steatosis, inflammation, and fibrosis were assessed.[3][6]

Treatment with **Fluasterone** was shown to reduce inflammation and fibrosis in the livers of these mice.[6]

# **Clinical Development**

**Fluasterone** has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.

# **Early Phase Clinical Trials**

Early clinical development focused on oral formulations of **Fluasterone**. However, these studies revealed that **Fluasterone** has low oral bioavailability due to extensive first-pass metabolism.[1][6] This led to the discontinuation of the development of oral **Fluasterone**.

## Phase 1/2 Study in Metabolic Syndrome

To overcome the issue of low oral bioavailability, a buccal tablet formulation was developed. This formulation allows for the drug to be absorbed directly into the bloodstream through the lining of the cheek, bypassing first-pass metabolism.

A Phase 1/2 study was conducted in 24 adults with metabolic syndrome.[6]



#### Experimental Protocol:

- Study Design: Randomized, placebo-controlled.
- Treatment: Participants received either an 80 mg buccal tablet of Fluasterone or a placebo once daily for 8 weeks.[6]
- Primary Endpoint: Change in triglyceride levels.

Results: The results of this study showed a significant reduction in triglyceride levels in the **Fluasterone**-treated group compared to the placebo group.[6]

## Phase II Study in Cushing's Syndrome (NCT02895516)

Based on its anti-glucocorticoid effects observed in preclinical studies, **Fluasterone** is currently being investigated for the treatment of Cushing's syndrome, a condition characterized by excess cortisol levels.[8][9][10]

#### Experimental Protocol:

- Study Design: A double-blind, placebo-controlled, crossover pilot study.[9][10]
- Participants: Adults aged 18-75 with Cushing's syndrome and either impaired glucose tolerance or type 2 diabetes.[10]
- Treatment: Participants will receive three different doses of Fluasterone (25 mg, 50 mg, and 75 mg) as a buccal tablet, as well as a placebo, in two 12-week treatment periods separated by a 21-day washout period.[10]
- Primary Endpoint: To determine the effect of Fluasterone on blood sugar levels.[10]
- Secondary Endpoints: To assess the safety of Fluasterone and its effects on lipid profiles, body composition, and liver health.[10]





Click to download full resolution via product page

# **Quantitative Data Summary**



| Parameter                      | Value                      | Study Type                        | Reference |
|--------------------------------|----------------------------|-----------------------------------|-----------|
| G6PDH Inhibition (Ki)          | 0.5 μΜ                     | In vitro                          | [1]       |
| DHEA G6PDH<br>Inhibition (Ki)  | 17 μΜ                      | In vitro                          | [1]       |
| Triglyceride Reduction         | 35% decrease from baseline | Phase 1/2 (Metabolic Syndrome)    | [6]       |
| Placebo Triglyceride<br>Change | 7% increase from baseline  | Phase 1/2 (Metabolic<br>Syndrome) | [6]       |

#### Pharmacokinetic Parameters in Dogs

| Route of<br>Administration | Bioavailability | Cmax            | Tmax            |
|----------------------------|-----------------|-----------------|-----------------|
| Oral                       | 47%             | Higher          | Similar to SC   |
| Subcutaneous               | 84%             | Lower than Oral | Similar to Oral |

# **Safety and Tolerability**

In a Phase 1/2 study of the buccal tablet in adults with metabolic syndrome, **Fluasterone** was reported to be well-tolerated with no adverse events reported.[6] The ongoing Phase II study in Cushing's syndrome will further evaluate the safety profile of **Fluasterone**, with a focus on monitoring for any changes in heart rhythm, liver and kidney function, and potassium levels.[1] Preclinical toxicology studies have been conducted, but detailed results are not publicly available.

## Conclusion

**Fluasterone** represents a promising therapeutic candidate that has been strategically designed to harness the beneficial effects of DHEA while avoiding its hormonal side effects. Its dual mechanism of action, involving the inhibition of G6PDH and modulation of the NF-κB pathway, provides a strong rationale for its investigation in a variety of metabolic and inflammatory disorders. Although the development of an oral formulation was unsuccessful, the



advancement of a buccal tablet formulation has renewed interest in its clinical potential. The ongoing Phase II clinical trial in Cushing's syndrome will be crucial in determining the future therapeutic role of **Fluasterone**. Further research is warranted to fully elucidate its molecular mechanisms and to explore its efficacy in other relevant disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Protection from glucocorticoid induced thymic involution by dehydroepiandrosterone PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miragenews.com [miragenews.com]
- 4. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone-induced apoptosis of mouse thymocytes: prevention by native 7alpha-hydroxysteroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Fluasterone: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124106#discovery-and-history-of-fluasterone-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com